
2,5,5-Trimethyl-1,3-dioxan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5,5-Trimethyl-1,3-dioxan-2-ol is an organic compound with the molecular formula C8H16O3. It is a member of the dioxane family, characterized by a six-membered ring containing two oxygen atoms. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5,5-Trimethyl-1,3-dioxan-2-ol can be synthesized through several methods. One common approach involves the reaction of acetone with formaldehyde in the presence of an acid catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate hemiacetal, which then cyclizes to form the dioxane ring.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and catalyst concentration, to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
2,5,5-Trimethyl-1,3-dioxan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where one of the oxygen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under mild to moderate conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted dioxanes depending on the nucleophile used.
Scientific Research Applications
2,5,5-Trimethyl-1,3-dioxan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5,5-Trimethyl-1,3-dioxan-2-ol involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes, participating in catalytic reactions that lead to the formation of specific products. The compound’s stability and reactivity are key factors in its effectiveness in these processes.
Comparison with Similar Compounds
Similar Compounds
- 2,2,5-Trimethyl-1,3-dioxane-5-yl methanol
- 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid
- 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic anhydride
Uniqueness
2,5,5-Trimethyl-1,3-dioxan-2-ol stands out due to its specific structural configuration, which imparts unique chemical properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a broader range of applications. Its ability to undergo various chemical reactions under mild conditions further enhances its versatility.
Properties
CAS No. |
820260-83-1 |
|---|---|
Molecular Formula |
C7H14O3 |
Molecular Weight |
146.18 g/mol |
IUPAC Name |
2,5,5-trimethyl-1,3-dioxan-2-ol |
InChI |
InChI=1S/C7H14O3/c1-6(2)4-9-7(3,8)10-5-6/h8H,4-5H2,1-3H3 |
InChI Key |
IWFKKALNQWWUKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(OC1)(C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


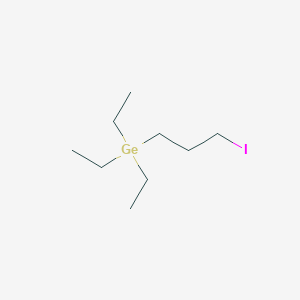
![Propanoic acid, 3-[bis(ethylthio)phosphinothioyl]-, phenyl ester](/img/structure/B12541003.png)
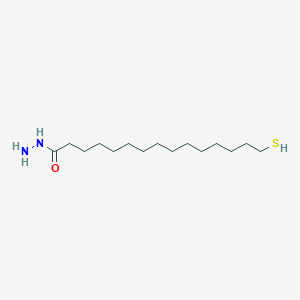
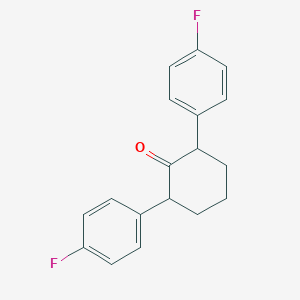
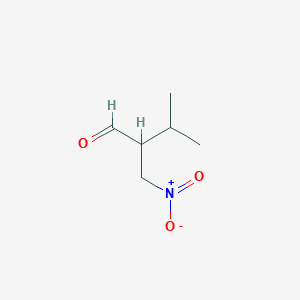
![Ethyl 2-[(2-fluorophenyl)methylidene]butanoate](/img/structure/B12541026.png)
![(Cyclohex-1-en-1-yl)[3-(trifluoromethoxy)phenyl]methanone](/img/structure/B12541032.png)
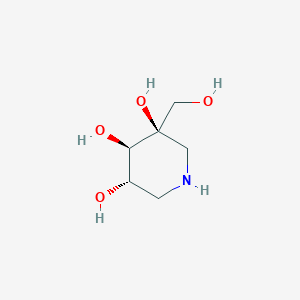
![2-[Benzyl(methyl)amino]-3-methylpentanal](/img/structure/B12541039.png)

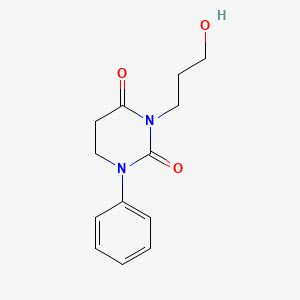
![5-Isoxazolecarboxamide, N-[1-[[[(1R)-1-[5-[3,5-dichloro-2-(2,2-difluoroethoxy)phenyl]-3-fluoro-2-pyridinyl]ethyl]amino]carbonyl]cyclopropyl]-3-methoxy-](/img/structure/B12541081.png)

![1-[3-(Decyloxy)-2-hydroxypropyl]pyridin-1-ium chloride](/img/structure/B12541086.png)
